molecular formula C10H11NO3 B14273317 Benzamide, 3-((acetyloxy)methyl)- CAS No. 126926-41-8

Benzamide, 3-((acetyloxy)methyl)-

Cat. No.: B14273317
CAS No.: 126926-41-8
M. Wt: 193.20 g/mol
InChI Key: XVSSEWWGSRCQJA-UHFFFAOYSA-N
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Description

Benzamide, 3-((acetyloxy)methyl)-: is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3-((acetyloxy)methyl)- typically involves the acylation of benzamide derivatives. One common method is the reaction of 3-hydroxybenzamide with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of Benzamide, 3-((acetyloxy)methyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Hydroxybenzamide derivatives.

Mechanism of Action

The mechanism of action of Benzamide, 3-((acetyloxy)methyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Benzamide, 3-((acetyloxy)methyl)- is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

126926-41-8

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

(3-carbamoylphenyl)methyl acetate

InChI

InChI=1S/C10H11NO3/c1-7(12)14-6-8-3-2-4-9(5-8)10(11)13/h2-5H,6H2,1H3,(H2,11,13)

InChI Key

XVSSEWWGSRCQJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC(=CC=C1)C(=O)N

Origin of Product

United States

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